molecular formula C9H10N2O3S B8685245 N-(2-oxoindolin-5-yl)methanesulfonamide

N-(2-oxoindolin-5-yl)methanesulfonamide

Cat. No. B8685245
M. Wt: 226.25 g/mol
InChI Key: QQUIQJNTCPMFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoindolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxoindolin-5-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxoindolin-5-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-15(13,14)11-7-2-3-8-6(4-7)5-9(12)10-8/h2-4,11H,5H2,1H3,(H,10,12)

InChI Key

QQUIQJNTCPMFRT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 5-amino-1,3-dihydro-indol-2-one (2 g, 13.5 mmol, prepared according to U.S. Pat. No. 6,114,371) in 30 ml of dichloromethane was added with triethylamine (1.9 ml). The solution was cooled down to −30° C. in an acetone-dry ice bath and added with methanesulfonyl chloride (1 ml, 13.5 mmol) dropwise. Upon the completion of the addition, the resulting mixture was heated at 45° C. for 1 hour until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-methanesulfonamide (2.7 g, 90%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
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reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 5-aminoindolin-2-one (50 mg, 0.34 mmol) in DMF (1 mL) was added methanesulfonyl chloride (51 mg, 0.51 mmol) and DMAP (1 mg). The solution was stirred at rt for 16 h and the product was precipitated with ether, filtered and dried to give 10 mg, 13% of a yellow solid. 1H NMR (400 MHz, CD3OD) δ 7.22 (s, 1H), 7.13 (d, J=8.3 Hz, 1H), 6.87 (d, J=7.6 Hz, 1H), 3.55 (s, 2H), 2.91 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mg
Type
catalyst
Reaction Step One
Yield
13%

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